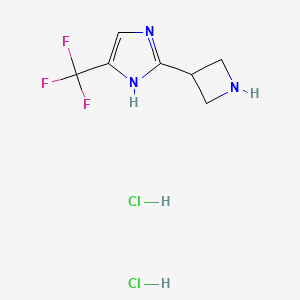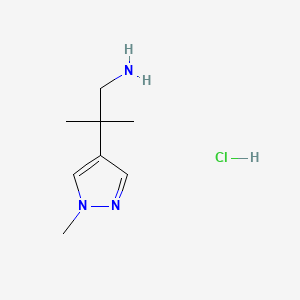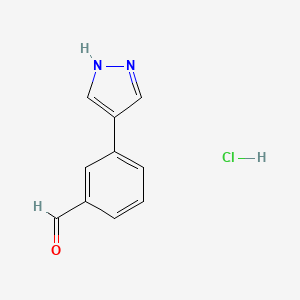![molecular formula C17H25Cl2N5O3 B13463900 N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride involves several steps, including peptide coupling reactions and reductive amination. One common synthetic route involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of N,N-diisopropylethylamine (DIPEA) and dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may include additional purification steps such as column chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including substitution, click reactions, and addition reactions . These reactions are essential for modifying the compound to enhance its biological activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include DIPEA, DMSO, and N,N-dimethylformamide (DMF). The reactions are typically carried out under controlled conditions, such as elevated temperatures and inert atmospheres, to ensure high yields and purity of the final product .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the development of PROTACs and other therapeutic agents .
科学的研究の応用
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
作用機序
The compound exerts its effects by acting as a cereblon ligand, which allows it to modulate the activity of cereblon (CRBN) protein. This modulation leads to the selective degradation of target proteins, such as GSPT1, through the ubiquitin-proteasome pathway . The compound binds to CRBN, forming a complex that recruits the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Lenalidomide: Another thalidomide derivative used in the treatment of various cancers.
Uniqueness
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its use in the development of PROTACs . This compound’s ability to selectively degrade target proteins makes it a valuable tool in medicinal chemistry and drug development .
特性
分子式 |
C17H25Cl2N5O3 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H23N5O3.2ClH/c23-15-5-4-14(17(25)21-15)19-12-2-1-3-13(10-12)20-16(24)11-22-8-6-18-7-9-22;;/h1-3,10,14,18-19H,4-9,11H2,(H,20,24)(H,21,23,25);2*1H |
InChIキー |
PCVAUSLSOSZZHT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)NC(=O)CN3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)



![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)


![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)



